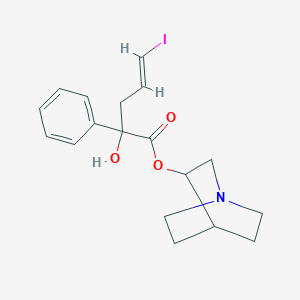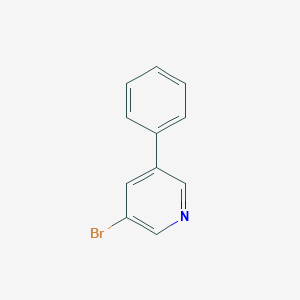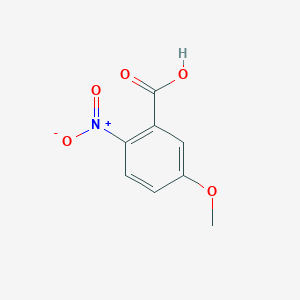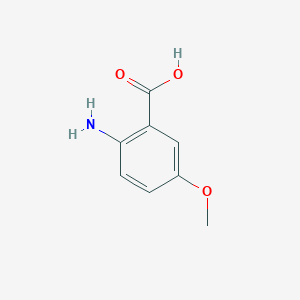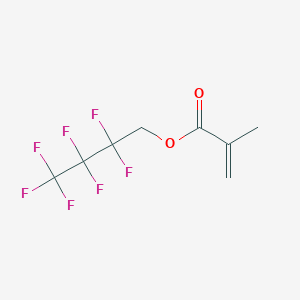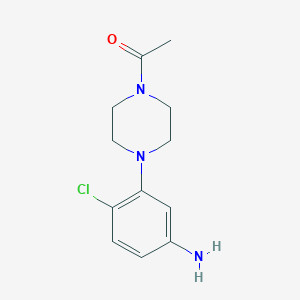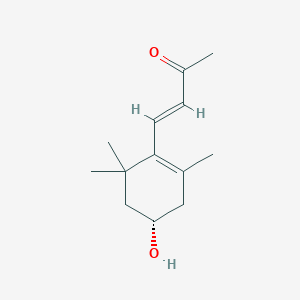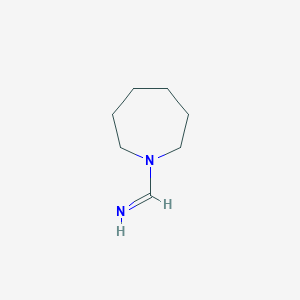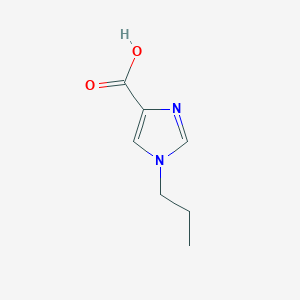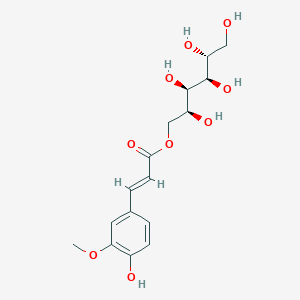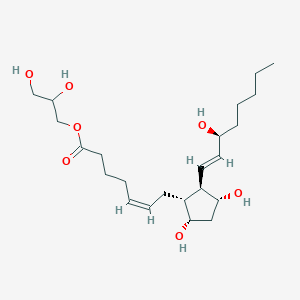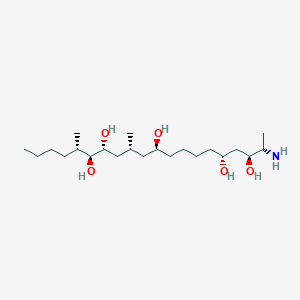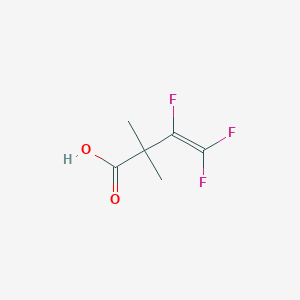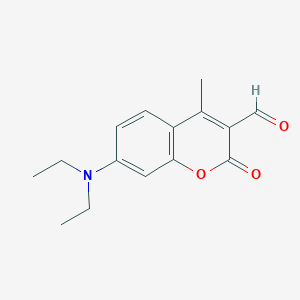
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields of research. This compound belongs to the coumarin family, which is a class of organic compounds that are widely distributed in nature and have various biological activities. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signal transduction pathways, and interaction with biomolecules such as DNA and proteins.
生化和生理效应
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses, reduce inflammation, and exhibit antimicrobial activity. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to interact with DNA and proteins, which may contribute to its biological activities.
实验室实验的优点和局限性
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has several advantages for lab experiments. This compound is relatively easy to synthesize, and its biological activities have been extensively studied, making it a useful starting material for the synthesis of various bioactive compounds. Additionally, coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been shown to exhibit various biological activities, making it a useful tool for studying different biological processes.
However, there are also some limitations associated with the use of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- in lab experiments. This compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- is not fully understood, which may limit its use in some studies.
未来方向
For the research on this compound include the synthesis of novel bioactive compounds and the elucidation of its mechanism of action.
合成方法
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- can be synthesized using different methods. One of the most commonly used methods is the Pechmann condensation reaction, which involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a coumarin intermediate, which is then subjected to further reactions to obtain the desired product. Other methods for synthesizing coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- include the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction.
科学研究应用
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive compounds. Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- has been reported to exhibit various biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
属性
CAS 编号 |
142730-48-1 |
|---|---|
产品名称 |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
分子式 |
C15H17NO3 |
分子量 |
259.3 g/mol |
IUPAC 名称 |
7-(diethylamino)-4-methyl-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-4-16(5-2)11-6-7-12-10(3)13(9-17)15(18)19-14(12)8-11/h6-9H,4-5H2,1-3H3 |
InChI 键 |
ICAXYTLHINMBNG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C |
其他 CAS 编号 |
142730-48-1 |
同义词 |
Coumarin, 3-formyl-4-methyl-7-(N,N-diethyl amino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



